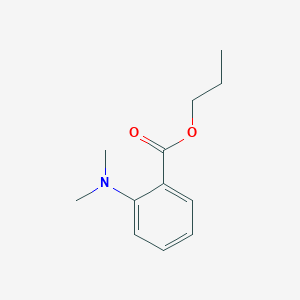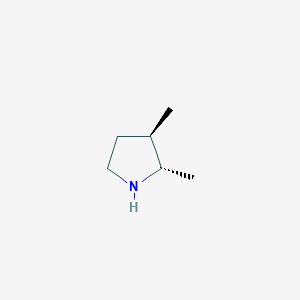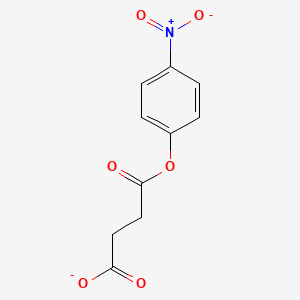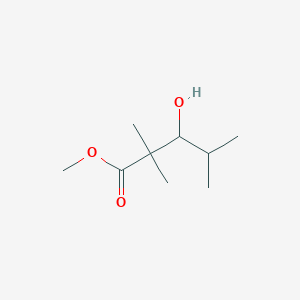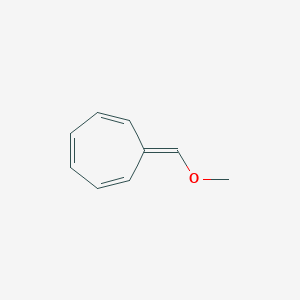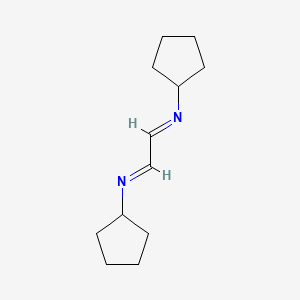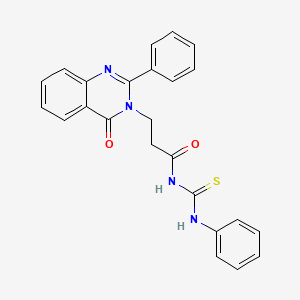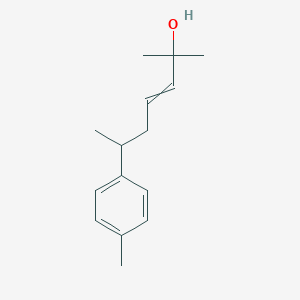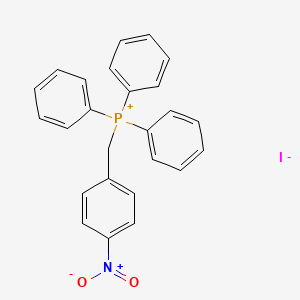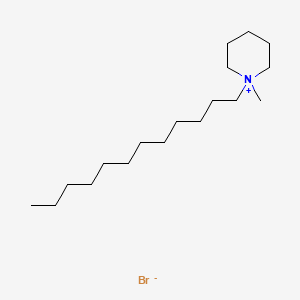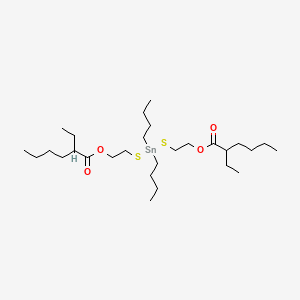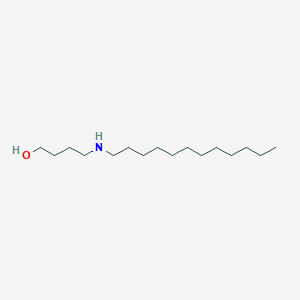
4-(Dodecylamino)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecylamino)butan-1-OL is a chemical compound with the molecular formula C16H35NO. It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and a dodecylamino group is attached to the fourth carbon. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)butan-1-OL typically involves the reaction of 1-butanol with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-butanol and dodecylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the nucleophilic substitution reaction.
Temperature and Pressure: The reaction is carried out at elevated temperatures (around 100-150°C) and atmospheric pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dodecylamino)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Dodecylamino)butanal, while reduction can produce 4-(Dodecylamino)butane.
Wissenschaftliche Forschungsanwendungen
4-(Dodecylamino)butan-1-OL has several scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in the study of cell membranes and protein interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 4-(Dodecylamino)butan-1-OL involves its interaction with lipid bilayers and proteins. The dodecylamino group interacts with hydrophobic regions, while the hydroxyl group interacts with hydrophilic regions. This amphiphilic nature allows the compound to disrupt lipid bilayers and alter protein conformations, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hexylamino)butan-1-OL: Similar structure but with a shorter alkyl chain.
4-(Octylamino)butan-1-OL: Similar structure with an intermediate-length alkyl chain.
4-(Decylamino)butan-1-OL: Similar structure with a decyl group instead of a dodecyl group.
Uniqueness
4-(Dodecylamino)butan-1-OL is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers and interacting with hydrophobic regions. This makes it particularly useful in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
72648-57-8 |
|---|---|
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
4-(dodecylamino)butan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18/h17-18H,2-16H2,1H3 |
InChI-Schlüssel |
ZUQOCEKQIHPWFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


